3(5)-Isopropyl-4-nitro-1H-pyrazole
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Overview
Description
3(5)-Isopropyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an isopropyl group at the 3 or 5 position and a nitro group at the 4 position. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(5)-Isopropyl-4-nitro-1H-pyrazole typically involves the reaction of isopropyl hydrazine with a suitable β-keto ester or diketone, followed by nitration. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalysts: Acidic catalysts like sulfuric acid or acetic acid
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3(5)-Isopropyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Nitration: Further nitration can introduce additional nitro groups to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, aryl halides, base (e.g., sodium hydride)
Nitration: Nitric acid, sulfuric acid
Major Products
Reduction: 3(5)-Isopropyl-4-amino-1H-pyrazole
Substitution: Various alkyl or aryl substituted pyrazoles
Nitration: Poly-nitro substituted pyrazoles
Scientific Research Applications
3(5)-Isopropyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3(5)-Isopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3(5)-Methyl-4-nitro-1H-pyrazole
- 3(5)-Ethyl-4-nitro-1H-pyrazole
- 3(5)-Propyl-4-nitro-1H-pyrazole
Uniqueness
3(5)-Isopropyl-4-nitro-1H-pyrazole is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-nitro-5-propan-2-yl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4(2)6-5(9(10)11)3-7-8-6/h3-4H,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTVWBQUVAWSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51355-77-2 |
Source
|
Record name | 3(5)-ISOPROPYL-4-NITRO-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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